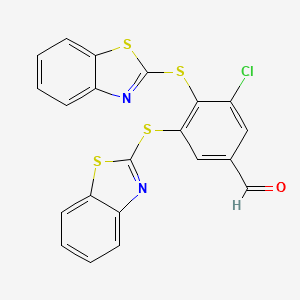

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde, also known as BBCL, is an organic compound that belongs to the family of benzothiazole derivatives. BBCL has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Cyclometalated Compounds and Framework Formation

Research on cyclometalated compounds, such as those involving benzothiazolyl sulfanyl derivatives, has led to the discovery of novel, nonpolymeric, acetate-bridged products with unique crystal structures. These compounds have shown potential in forming topologically novel, counterhinged molecular boxes, which could have implications for the design of molecular containers or reactors (B. O. and P. Steel, 1998). Similarly, the tuning of framework formations of silver(I) complexes by varying ligand spacers and counteranions has been investigated, highlighting the role of benzothiazolyl sulfanyl derivatives in the structural diversity of coordination compounds, which could impact materials science and nanotechnology (R. Zou et al., 2004).

Fluorescent Probes and Detection Applications

Benzothiazole-based compounds have been developed as fluorescent probes for the detection of biologically relevant species, such as cysteine. These probes leverage the unique optical properties of benzothiazole derivatives for high selectivity and sensitivity, offering tools for biological imaging and diagnostics (Yuewen Yu et al., 2018).

Ligand Synthesis and Metal Complexation

The synthesis and crystal structures of bis-benzimidazoles, -benzothiazoles, and -benzoxazoles have been explored, establishing novel synthetic routes and examining their complexation with copper(II) salts. These studies provide insights into the design of new ligands and metal complexes with potential applications in catalysis and materials science (C. J. Matthews et al., 1996).

Radical Reactivities and Polymerization Catalysts

Investigations into the reactivities of benzothiazol-2-ylsulfanyl radicals have revealed their potential in polymerization processes, offering new avenues for the synthesis of polymeric materials with tailored properties (Maksudul M. Alam et al., 1996). Organolanthanide complexes supported by benzothiazole-amidopyridinate ligands have been synthesized and characterized, showing catalytic activity in isoprene polymerization, which could have implications for the production of synthetic rubbers and plastics (L. Luconi et al., 2014).

Eigenschaften

IUPAC Name |

3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN2OS4/c22-13-9-12(11-25)10-18(28-20-23-14-5-1-3-7-16(14)26-20)19(13)29-21-24-15-6-2-4-8-17(15)27-21/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMDCLPZNSKZME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=CC(=C3)C=O)Cl)SC4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN2OS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2398761.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)

![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)